REACTION_CXSMILES
|
[N+:1]([CH2:4][CH2:5][CH2:6][C:7]([O:9]C)=O)([O-:3])=[O:2].[CH3:11][NH2:12]>>[CH3:11][NH:12][C:7](=[O:9])[CH2:6][CH2:5][CH2:4][N+:1]([O-:3])=[O:2]
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Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CCCC(=O)OC
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Name
|
|
Quantity
|
50 mL
|
Type
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reactant
|
Smiles
|
CN
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
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The resulting yellow solution was stirred at room temperature for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a sealed reaction vessel
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Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (silica gel, load: CH2Cl2, elution with EtOAc:Hexanes, 1:1)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
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Smiles
|
CNC(CCC[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.97 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |